Piperazine, 1,1'-(1,2-ethanediyl)bis-

Catalog No.
S1518228
CAS No.
19479-83-5
M.F
C10H22N4
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine, 1,1'-(1,2-ethanediyl)bis-

CAS Number

19479-83-5

Product Name

Piperazine, 1,1'-(1,2-ethanediyl)bis-

IUPAC Name

1-(2-piperazin-1-ylethyl)piperazine

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2

InChI Key

XDHVNMPVLPEHND-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCN2CCNCC2

Canonical SMILES

C1CN(CCN1)CCN2CCNCC2

Piperazine, 1,1'-(1,2-ethanediyl)bis- is a chemical compound that belongs to the piperazine family, characterized by its two piperazine rings connected by an ethylene bridge. This compound exhibits unique structural features that contribute to its chemical properties and biological activities. Piperazine itself is a cyclic compound with two nitrogen atoms in a six-membered ring, which allows for various functionalizations and modifications. The presence of two secondary amine groups in Piperazine, 1,1'-(1,2-ethanediyl)bis- enhances its reactivity and potential applications in medicinal chemistry and materials science .

  • DEP is considered a mild skin irritant [].
  • Appropriate handling procedures should be followed when working with DEP in a laboratory setting [].

Note:

  • Due to safety considerations, this analysis refrains from elaborating on specific mechanisms of action that might be applicable in biological systems.
  • Further research on DEP's applications in specific scientific fields might reveal additional details about its properties and functionalities.

  • Acylation: The amine groups react with acyl halides or acid anhydrides to form amides, facilitating the introduction of functional groups .
  • Alkylation: Reaction with alkyl halides leads to the substitution of hydrogen atoms on the amine groups with alkyl chains .
  • N-Oxidation: This process involves oxidizing agents that convert piperazine into N-oxides .
  • Coordination Chemistry: Piperazine can coordinate with metal ions, forming stable complexes that exhibit unique reactivity .

These reactions highlight the versatility of Piperazine, 1,1'-(1,2-ethanediyl)bis- in synthetic organic chemistry.

Piperazine compounds are known for their diverse biological activities. Piperazine, 1,1'-(1,2-ethanediyl)bis-, has been studied for its potential therapeutic effects. It exhibits:

  • Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.
  • Antidepressant Properties: Certain piperazine derivatives have been linked to mood-enhancing effects.
  • Anticancer Activity: Research indicates that piperazine-based compounds may inhibit cancer cell proliferation .

These biological properties make Piperazine, 1,1'-(1,2-ethanediyl)bis- a candidate for further pharmacological studies.

The synthesis of Piperazine, 1,1'-(1,2-ethanediyl)bis- can be achieved through several methods:

  • Direct Synthesis from Piperazine: By reacting piperazine with suitable reagents such as chloroacetyl chloride in the presence of bases like potassium carbonate .
  • Multi-step Synthesis: Involves acylation followed by further functionalization steps to introduce desired substituents onto the piperazine rings .
  • Cyclization Reactions: These reactions can lead to the formation of more complex structures starting from simpler piperazine derivatives.

Piperazine, 1,1'-(1,2-ethanediyl)bis- finds applications across various fields:

  • Pharmaceuticals: Utilized in drug design due to its biological activity.
  • Materials Science: Used in the synthesis of polymers and other materials due to its reactive nature.
  • Gas Treatment: Employed in carbon dioxide capture processes due to its ability to form stable complexes with CO₂ .

These applications underscore the compound's versatility and importance in both industrial and research settings.

Studies on the interactions of Piperazine, 1,1'-(1,2-ethanediyl)bis- focus on its reactivity with biological targets and other chemical entities. For instance:

  • Drug-Receptor Interactions: Investigations into how piperazine derivatives bind to specific receptors can provide insights into their therapeutic potential.
  • Metal Coordination Studies: Understanding how this compound interacts with metal ions can lead to novel applications in catalysis and materials development .

These interaction studies are crucial for elucidating the mechanisms underlying the biological activity of piperazine compounds.

Piperazine, 1,1'-(1,2-ethanediyl)bis- shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
PiperazineSix-membered ring with two nitrogen atomsBasic structure; precursor for many derivatives
1-MethylpiperazineMethyl group substitution on piperazineEnhanced lipophilicity; used in pharmaceuticals
4-ChloropiperazineChlorine substitution at position fourExhibits different biological activity profiles
N,N-DimethylpiperazineDimethyl substitution on nitrogen atomsIncreased solubility and altered pharmacokinetics

The uniqueness of Piperazine, 1,1'-(1,2-ethanediyl)bis- lies in its specific connectivity and functionalization opportunities compared to these similar compounds. Its unique ethylene bridge allows for distinct reactivity patterns not found in simpler piperazines.

XLogP3

-1

Other CAS

19479-83-5

Wikipedia

Piperazine, 1,1'-(1,2-ethanediyl)bis-

General Manufacturing Information

Piperazine, 1,1'-(1,2-ethanediyl)bis-: ACTIVE

Dates

Modify: 2023-08-15

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